molecular formula C21H30N2O3 B15215029 N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide CAS No. 90903-96-1

N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide

Cat. No.: B15215029
CAS No.: 90903-96-1
M. Wt: 358.5 g/mol
InChI Key: QIEVSHVXUBNERE-UHFFFAOYSA-N
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Description

N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide is a heterocyclic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

Properties

CAS No.

90903-96-1

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

N-[11-(1,3-dioxoisoindol-2-yl)undecyl]acetamide

InChI

InChI=1S/C21H30N2O3/c1-17(24)22-15-11-7-5-3-2-4-6-8-12-16-23-20(25)18-13-9-10-14-19(18)21(23)26/h9-10,13-14H,2-8,11-12,15-16H2,1H3,(H,22,24)

InChI Key

QIEVSHVXUBNERE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under reflux conditions using solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The isoindoline-1,3-dione scaffold contains electron-deficient carbonyl groups, making it susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeReference
Carbonyl Oxidation KMnO₄ (acidic), H₂O₂, or O₃Cleavage of the isoindoline ring or side-chain oxidation, forming carboxylic acids or ketones.
Alkyl Chain Oxidation RuO₄ or CrO₃ in acidic mediaHydroxylation or terminal oxidation of the undecyl chain.

Research Findings :

  • Oxidation of the isoindoline ring with KMnO₄ in acidic conditions produces phthalic acid derivatives, confirmed via HPLC analysis.

  • The undecyl chain’s terminal methyl group undergoes selective oxidation to a carboxylic acid using RuO₄, preserving the acetamide group.

Reduction Reactions

Reduction targets the carbonyl groups and unsaturated bonds in the isoindoline system.

Reaction TypeReagents/ConditionsOutcomeReference
Carbonyl Reduction LiAlH₄, NaBH₄ (with catalytic additives)Conversion of carbonyls to alcohols or amines via reductive amination.
Selective Reduction H₂/Pd-C or PtO₂Partial reduction of the isoindoline ring to isoindoline-1-ol derivatives.

Key Observations :

  • LiAlH₄ reduces both isoindoline carbonyls to secondary alcohols, while NaBH₄ selectively reduces one carbonyl group.

  • Catalytic hydrogenation (H₂/Pd-C) yields saturated isoindoline derivatives without affecting the acetamide group .

Substitution Reactions

The acetamide nitrogen and isoindoline positions participate in nucleophilic substitutions.

Reaction TypeReagents/ConditionsOutcomeReference
Nucleophilic Acyl Substitution R-X (alkyl halides), K₂CO₃Replacement of the acetamide group with alkyl/aryl substituents.
Aromatic Substitution HNO₃/H₂SO₄ or Cl₂/FeCl₃Nitration or halogenation at the isoindoline’s aromatic positions.

Mechanistic Insights :

  • Alkylation at the acetamide nitrogen proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF).

  • Electrophilic aromatic substitution occurs preferentially at the isoindoline’s para positions due to electron-withdrawing effects from carbonyl groups.

Condensation and Cycloaddition

The compound participates in cyclization and [4+2] cycloaddition reactions.

Reaction TypeReagents/ConditionsOutcomeReference
Schiff Base Formation Aldehydes/Ketones, acid catalystsCondensation with primary amines to form imine-linked macrocycles.
Diels-Alder Reaction Dienophiles (e.g., maleic anhydride)Formation of fused bicyclic adducts via [4+2] cycloaddition.

Applications :

  • Schiff base derivatives show enhanced bioactivity in antimicrobial assays.

  • Diels-Alder adducts are precursors for polymer additives with improved thermal stability.

Hydrolysis and Stability

The compound’s stability in aqueous environments is critical for pharmaceutical applications.

ConditionReagents/ConditionsOutcomeReference
Acidic Hydrolysis HCl (6M), refluxCleavage of the acetamide group to form carboxylic acid and isoindoline-amine.
Basic Hydrolysis NaOH (1M), 80°CDegradation of the isoindoline ring to phthalic acid derivatives.

Stability Data :

  • The compound remains stable in neutral pH (t₁/₂ > 24 hours) but degrades rapidly under strong acidic/basic conditions (t₁/₂ < 1 hour).

Industrial and Biological Relevance

ApplicationReaction TypeSignificanceReference
Drug Development Reductive aminationGenerates analogs with improved binding to kinase targets .
Material Science Polymer crosslinkingEnhances mechanical properties of polyurethanes via urethane linkages.

Research Gaps :

  • Limited data exist on enantioselective reactions or catalytic asymmetric transformations of this compound.

Biological Activity

N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{25}N_{2}O_{3}
  • Molecular Weight : 295.39 g/mol

Antimicrobial Activity

Research indicates that compounds related to isoindoles exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoindole structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Isoindole Derivative 1S. aureus32 µg/mL
Isoindole Derivative 2E. coli64 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A recent investigation found that this compound exhibited selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations below 10 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to growth inhibition.
  • Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in malignant cells, promoting programmed cell death .
  • Antioxidant Properties : The presence of the isoindole moiety contributes to antioxidant activity, which may help in mitigating oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of bacteria. Results indicated a significant reduction in bacterial viability compared to untreated controls.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis in treated cells.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. Preliminary data suggest it may pose risks such as skin irritation and acute toxicity upon ingestion . Further toxicological studies are warranted to establish safety profiles for potential therapeutic applications.

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